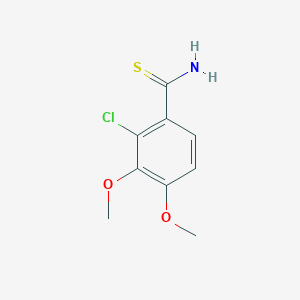

2-Chloro-3,4-dimethoxybenzothioamide

Description

2-Chloro-3,4-dimethoxybenzothioamide is a benzothioamide derivative featuring a chloro (-Cl) substituent at the 2-position and methoxy (-OCH₃) groups at the 3- and 4-positions on the benzene ring. The thioamide (-C(=S)NH₂) functional group replaces the traditional amide (-C(=O)NH₂), conferring distinct electronic and steric properties. This compound has been explored as a synthetic intermediate in organic chemistry and pharmacological research.

Properties

Molecular Formula |

C9H10ClNO2S |

|---|---|

Molecular Weight |

231.70 g/mol |

IUPAC Name |

2-chloro-3,4-dimethoxybenzenecarbothioamide |

InChI |

InChI=1S/C9H10ClNO2S/c1-12-6-4-3-5(9(11)14)7(10)8(6)13-2/h3-4H,1-2H3,(H2,11,14) |

InChI Key |

JKVMEVFNOMZSSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=S)N)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-dimethoxybenzothioamide typically involves the chlorination and methoxylation of benzothioamide. One common method starts with 2-chloro-3,4-dimethoxybenzoic acid as a precursor. The acid undergoes a series of reactions, including chlorination, to introduce the chlorine atom, and methoxylation, to add the methoxy groups .

Industrial Production Methods

Industrial production of 2-Chloro-3,4-dimethoxybenzothioamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxybenzothioamide can undergo various chemical reactions, including:

Oxidation: This reaction can convert the thioamide group to a sulfonamide group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonamide derivatives, while substitution reactions can produce a variety of substituted benzothioamides .

Scientific Research Applications

2-Chloro-3,4-dimethoxybenzothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxybenzothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include chloro- and methoxy-substituted benzamides, nitrobenzamides, and phenolic derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Effects : The chloro and methoxy groups in 2-Chloro-3,4-dimethoxybenzothioamide enhance electron-withdrawing and steric hindrance compared to caffeic acid’s hydroxyl groups, which are electron-donating. This difference impacts reactivity in substitution and coupling reactions.

- Thioamide vs. Amide : The thioamide group increases nucleophilicity at the sulfur atom, making the compound more reactive in metal coordination or alkylation reactions compared to traditional amides like 2-chloro-3,5-dinitrobenzamide .

Physicochemical Properties

- Melting Points: The absence of reported data for 2-Chloro-3,4-dimethoxybenzothioamide contrasts with the well-documented melting points of analogs (e.g., 64°C for 2-chloro-3,5-dinitrobenzamide).

- Solubility : Methoxy groups likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to nitro-substituted analogs, which are less soluble due to strong intermolecular interactions .

Biological Activity

2-Chloro-3,4-dimethoxybenzothioamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of 2-Chloro-3,4-dimethoxybenzothioamide involves the reaction of 2-chloro-3,4-dimethoxybenzoic acid with thioamide derivatives. The resulting compound is characterized by its benzothioamide structure, which contributes to its biological activities. The presence of chlorine and methoxy groups enhances its reactivity and potential for interaction with biological targets.

Anticancer Properties

Research indicates that benzothiazole derivatives, including 2-Chloro-3,4-dimethoxybenzothioamide, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of specific enzymes linked to tumor growth and metastasis .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-3,4-dimethoxybenzothioamide | Breast Cancer | 5.6 | Inhibition of CA IX |

| N-(4-Bromophenyl)-3,5-dimethoxybenzothioamide | Colon Cancer | 4.8 | Induction of apoptosis |

| Benzothiazole-based compound | Glioma | 3.2 | Inhibition of oxidative stress |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of thiazole derivatives. Compounds similar to 2-Chloro-3,4-dimethoxybenzothioamide have shown the ability to cross the blood-brain barrier and inhibit amyloid-beta aggregation, making them potential candidates for Alzheimer's disease treatment .

Table 2: Neuroprotective Activity

| Compound Name | Target | Effectiveness |

|---|---|---|

| Thiazole derivative | Amyloid-beta | >60% inhibition |

| 2-Chloro-3,4-dimethoxybenzothioamide | β-secretase | IC50 = 13.2 µM |

| Donepezil-like compounds | Cholinesterase | AChE = 0.30 µM |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole compounds. The presence of electron-withdrawing groups such as chlorine enhances the potency against cancer cell lines by increasing the electrophilicity of the compound . Methoxy groups also play a vital role in modulating lipophilicity and improving bioavailability.

Case Study 1: Antitumor Efficacy in Mice

In a controlled study involving mice with induced tumors, administration of 2-Chloro-3,4-dimethoxybenzothioamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound’s ability to induce apoptosis in tumor cells while sparing normal cells .

Case Study 2: Neuroprotective Effects in Alzheimer’s Models

A separate study assessed the neuroprotective effects of thiazole derivatives in transgenic mouse models of Alzheimer's disease. The results indicated that treatment with compounds similar to 2-Chloro-3,4-dimethoxybenzothioamide led to a marked decrease in amyloid plaques and improved cognitive function as measured by behavioral tests .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-3,4-dimethoxybenzothioamide, and how can purity be ensured?

- Methodology : A two-step approach is commonly used:

Acid Chloride Formation : React 2-chloro-3,4-dimethoxybenzoic acid with oxalyl chloride in dichloromethane (DCM) under inert conditions, catalyzed by a drop of DMF. Stir for 90 minutes at room temperature, then evaporate solvents to isolate the acid chloride .

Thiocyanate Coupling : Add sodium thiocyanate to the acid chloride in dry acetone, followed by cooling and reaction with ammonia or an amine derivative. Purify via column chromatography (1–20% methanol-DCM gradient) and recrystallize from ethanol for high purity (>97%) .

- Purity Assurance : Use HPLC or GC to verify purity, and confirm structural integrity via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing 2-Chloro-3,4-dimethoxybenzothioamide?

- Key Techniques :

- Spectroscopy : -NMR (e.g., δ 7.91 ppm for aromatic protons), -NMR, and IR (e.g., 1682 cm for carbonyl stretches) to confirm functional groups .

- Mass Spectrometry : HRMS for exact mass determination (e.g., [M–H] peaks with <1 ppm error) .

- Chromatography : TLC or HPLC to monitor reaction progress and purity.

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Recommendations : Store in airtight containers at 0–6°C to prevent degradation. Avoid moisture and light exposure, as these may hydrolyze the thioamide group or induce photochemical reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Chloro-3,4-dimethoxybenzothioamide?

- Variables to Test :

- Solvent Selection : Compare acetone, THF, and DMF for coupling efficiency.

- Catalyst Screening : Explore Lewis acids (e.g., ZnCl) to accelerate thiocyanate coupling .

- Temperature Control : Test reactions at 0°C vs. room temperature to minimize side products.

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Troubleshooting Steps :

Impurity Profiling : Perform LC-MS to detect by-products (e.g., unreacted starting materials or hydrolysis products).

Advanced NMR : Use 2D techniques (COSY, HSQC) to assign ambiguous signals.

Crystallography : Recrystallize the compound and obtain single-crystal X-ray data for definitive structural confirmation .

Q. What strategies are effective for studying the compound’s potential bioactivity (e.g., enzyme inhibition)?

- Experimental Design :

- Assay Selection : Use fluorescence-based assays (e.g., trypanothione reductase inhibition) for high-throughput screening.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC values.

- Control Groups : Include known inhibitors (e.g., Tenovin-36, a structurally related benzamide derivative) for comparative analysis .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

- Approaches :

- DFT Calculations : Model the electronic structure to predict sites of nucleophilic/electrophilic attack.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., protein-ligand docking).

- QSPR Models : Corrogate experimental data (e.g., solubility, logP) with computational descriptors .

Methodological Notes

- Data Validation : Always replicate experiments in triplicate and report standard deviations. Cross-validate analytical results (e.g., NMR + HRMS) to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., thiocyanates) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.